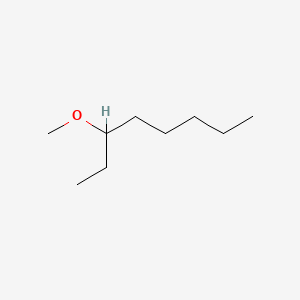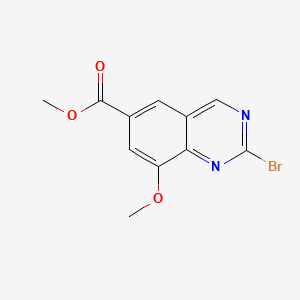
2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone is a chemical compound with the molecular formula C21H26N2O3. It is known for its complex structure, which includes a phenylpiperazine moiety and a hydroxypropoxy group attached to an acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 2’-hydroxyacetophenone under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a pharmacological agent, particularly in the context of its affinity for serotonin and dopamine receptors.
Biology: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to bind to these receptors, modulating their activity and influencing neurotransmitter release . This interaction can affect various physiological processes, including mood regulation and cognitive function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar phenylpiperazine structure.
Buspirone: An anxiolytic agent that also contains a phenylpiperazine moiety.
Uniqueness
What sets 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone apart is its specific combination of functional groups, which confer unique pharmacological properties. Unlike aripiprazole and buspirone, this compound has a hydroxypropoxy group attached to the acetophenone backbone, potentially offering different receptor binding profiles and therapeutic effects.
Propriétés
Numéro CAS |
63990-85-2 |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3 |
Clé InChI |
YZCWLXAKCWCVOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)

![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)









![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
